2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals The indole ring system is known for its biological activity and is present in various alkaloids, hormones, and drugs
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to inhibit RNA synthesis by SARS-CoV-2 RdRp
Biochemical Pathways
Indole derivatives have been found to possess various biological activities and are known to affect a broad range of biochemical pathways
Result of Action
Indole derivatives have been found to possess various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further reacted with oxolan-2-ylmethylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Hydroxyl derivatives.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-2-oxoacetohydrazide
- N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the oxolan-2-ylmethyl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9-10,16H,3-4,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBVVVXOTTVQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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